molecular formula C9H14N2O4 B14371142 1-(Carbamoylcarbamoyl)cyclohexane-1-carboxylic acid CAS No. 90018-04-5

1-(Carbamoylcarbamoyl)cyclohexane-1-carboxylic acid

Cat. No.: B14371142
CAS No.: 90018-04-5
M. Wt: 214.22 g/mol
InChI Key: KZKVKPDYODTHTN-UHFFFAOYSA-N
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Description

1-(Carbamoylcarbamoyl)cyclohexane-1-carboxylic acid is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of a cyclohexane ring substituted with carbamoyl and carboxylic acid functional groups.

Preparation Methods

The synthesis of 1-(Carbamoylcarbamoyl)cyclohexane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of cyclohexanone with urea in the presence of a catalyst to form the desired compound. The reaction conditions typically include elevated temperatures and specific solvents to facilitate the reaction. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

1-(Carbamoylcarbamoyl)cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of cyclohexane derivatives with additional oxygen-containing functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of cyclohexane derivatives with reduced functional groups.

    Substitution: The compound can undergo substitution reactions with nucleophiles or electrophiles, leading to the formation of various substituted cyclohexane derivatives. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles like amines and thiols.

Scientific Research Applications

1-(Carbamoylcarbamoyl)cyclohexane-1-carboxylic acid has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on enzyme activity and cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(Carbamoylcarbamoyl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

1-(Carbamoylcarbamoyl)cyclohexane-1-carboxylic acid can be compared with other similar compounds, such as:

    Cyclohexanecarboxylic acid: A simpler compound with a single carboxylic acid group, lacking the carbamoyl substitution.

    Cyclohexanone: A ketone derivative of cyclohexane, which can be used as a precursor for the synthesis of this compound.

    Cyclohexylamine: An amine derivative of cyclohexane, which can undergo reactions to form carbamoyl-substituted compounds.

The uniqueness of this compound lies in its specific functional groups and their arrangement on the cyclohexane ring, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(carbamoylcarbamoyl)cyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O4/c10-8(15)11-6(12)9(7(13)14)4-2-1-3-5-9/h1-5H2,(H,13,14)(H3,10,11,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZKVKPDYODTHTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C(=O)NC(=O)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30849282
Record name 1-(Carbamoylcarbamoyl)cyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30849282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90018-04-5
Record name 1-(Carbamoylcarbamoyl)cyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30849282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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